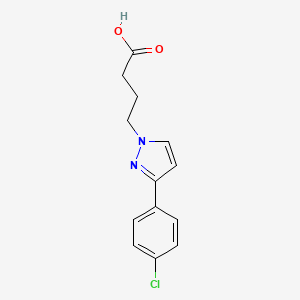

3-(4-Chlorophenyl)-pyrazole-1-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)-pyrazole-1-butyric acid is an organic compound that belongs to the class of pyrazoles It features a pyrazole ring substituted with a 4-chlorophenyl group and a butyric acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-pyrazole-1-butyric acid typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

Introduction of the 4-chlorophenyl group: This step often involves the use of 4-chlorobenzaldehyde in a condensation reaction with the pyrazole intermediate.

Attachment of the butyric acid moiety: This can be done through a variety of methods, including esterification followed by hydrolysis or direct alkylation of the pyrazole ring with a butyric acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the butyric acid moiety.

Reduction: Reduction reactions can target the carbonyl group of the butyric acid moiety or the aromatic ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or alkanes.

Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or amine-substituted compounds.

Aplicaciones Científicas De Investigación

While a comprehensive article focusing solely on the applications of "3-(4-Chlorophenyl)-1H-pyrazole-1-butyric acid" with detailed data tables and case studies is not available in the search results, here's a summary of what can be gathered about this compound and related pyrazole derivatives:

About 3-(4-Chlorophenyl)-1H-pyrazole-1-butyric acid

3-(4-Chlorophenyl)-1H-pyrazole-1-butyric acid is a chemical compound related to pyrazole derivatives. Sigma-Aldrich provides information and properties for this compound . Its IUPAC name is 4-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]butanoic acid .

Applications and Biological Activities of Pyrazole Derivatives

- Scientific Research: Pyrazole derivatives are used as building blocks for synthesizing complex molecules. They are studied for potential biological activities, including antimicrobial and anti-inflammatory properties, and investigated for potential therapeutic effects in treating various diseases. They are also utilized in developing new materials and chemical processes.

- Anti-inflammatory Effects: Pyrazole derivatives have shown potential in reducing inflammation markers in vitro, making them candidates for further development as anti-inflammatory agents.

- Anticancer Potential: Studies have focused on the anticancer activity of pyrazole derivatives, with compounds demonstrating efficacy against cancer cell lines, including lung and colorectal cancers. The mechanisms involve apoptosis induction and cell cycle arrest, highlighting their potential as chemotherapeutic agents.

- Antimalarial Activity: Pyrazolylpyrazoline derivatives have demonstrated promising inhibitory activities against Plasmodium berghei infected mice in vivo . Some compounds have shown higher potency than chloroquine against chloroquine-resistant strains of P. falciparum .

- Antileishmanial Activity: Certain pyrazolylpyrazoline derivatives have exhibited promising in vitro antileishmanial activity against Leishmania aethiopica promastigote and amastigote forms, with activity comparable to miltefosine and amphotericin B deoxycholate . The antileishmanial activity may involve an antifolate mechanism targeting leishmanial DHFR and PTR1 .

- Plant Growth Regulation: Pyrazole compounds have been investigated as plant growth regulants . They can control weeds while allowing crops like cabbage and soybeans to grow well .

Comparative Analysis with Similar Compounds

To understand the biological activity of 3-(4-Chlorophenyl)-1H-pyrazole-1-butyric acid, it is helpful to compare it with other pyrazole derivatives. For example, 3-(4-Chlorophenyl)-1H-pyrazole exhibits AChE inhibition, while N-((4-fluorophenyl)-pyrazole) shows MAO-B inhibition. Other pyrazole derivatives have demonstrated antimicrobial and anti-inflammatory activities.

Related Compounds

- 3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid

- 3-(4-Chlorophenyl)-1H-pyrazole-1-propionic acid

- 3-(4-Chlorophenyl)-1H-pyrazole-1-valeric acid

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-pyrazole-1-butyric acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect gene expression.

Comparación Con Compuestos Similares

- 3-(4-Bromophenyl)-pyrazole-1-butyric acid

- 3-(4-Fluorophenyl)-pyrazole-1-butyric acid

- 3-(4-Methylphenyl)-pyrazole-1-butyric acid

Comparison: 3-(4-Chlorophenyl)-pyrazole-1-butyric acid is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, fluorine, methyl), the chlorine atom may confer distinct electronic and steric properties, affecting the compound’s overall behavior in chemical reactions and biological systems.

Actividad Biológica

3-(4-Chlorophenyl)-pyrazole-1-butyric acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN2O2, with a molecular weight of approximately 264.71 g/mol. The compound features a pyrazole ring, a butyric acid moiety, and a chlorophenyl substituent, which contributes to its unique biological profile. The presence of the chlorine atom on the phenyl ring enhances its lipophilicity and can influence its interaction with biological targets.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anticancer Potential

Research has shown that derivatives of pyrazole compounds, including this compound, possess anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, compounds structurally related to this compound have been reported to exhibit cytotoxic effects against various cancer types, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This action may be mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in the inflammatory response .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various biological targets, including enzymes involved in metabolic pathways and receptors associated with inflammation and cancer progression .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(4-Bromophenyl)-pyrazole-1-butyric acid | Similar pyrazole structure with bromine | Antimicrobial, analgesic | Bromine may enhance lipophilicity |

| 1-(4-Chlorophenyl)-3-methyl-pyrazole | Methyl substitution at position 3 | Antioxidant | Different substitution pattern affects reactivity |

| 5-(4-Chlorophenyl)-1H-pyrazole | Chlorophenyl group at position 5 | Antimicrobial | Positioning of substituents alters biological effects |

This table illustrates how variations in halogen substitution and structural modifications can significantly impact the biological activities of pyrazole derivatives.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity against Mycobacterium tuberculosis demonstrated that derivatives exhibited promising results comparable to standard treatments .

- Anti-inflammatory Response : In vivo models showed that treatment with this compound reduced inflammation markers significantly compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

- Cancer Cell Line Studies : Laboratory experiments revealed that this compound could reduce cell viability in multiple cancer cell lines by inducing apoptosis, marking it as a potential candidate for further anticancer drug development .

Propiedades

IUPAC Name |

4-[3-(4-chlorophenyl)pyrazol-1-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c14-11-5-3-10(4-6-11)12-7-9-16(15-12)8-1-2-13(17)18/h3-7,9H,1-2,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTBSXHHYFTNDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2)CCCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.